Cas no 1804702-96-2 (3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)
3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
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- Inchi: 1S/C7H2Cl2F5N/c8-3-1-2(6(10)11)4(9)5(15-3)7(12,13)14/h1,6H
- InChI Key: CLTMKBJDYGHFHF-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)(F)F)=NC(=CC=1C(F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 222
- XLogP3: 4
- Topological Polar Surface Area: 12.9
3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029073292-250mg |
3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1804702-96-2 | 97% | 250mg |
$475.20 | 2022-04-01 | |
| Alichem | A029073292-500mg |
3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1804702-96-2 | 97% | 500mg |
$823.15 | 2022-04-01 | |
| Alichem | A029073292-1g |
3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1804702-96-2 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1804702-96-2): A Versatile Fluorinated Pyridine Derivative
The chemical compound 3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1804702-96-2) represents an important class of fluorinated pyridine derivatives that has gained significant attention in modern chemical research and industrial applications. This structurally unique molecule combines multiple halogen substituents on a pyridine core, creating distinctive electronic properties that make it valuable across various scientific domains.
From a structural perspective, 3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine features a pyridine ring substituted with chlorine atoms at positions 3 and 6, a difluoromethyl group at position 4, and a trifluoromethyl group at position 2. This specific arrangement of halogenated functional groups contributes to its remarkable stability and reactivity profile, making it particularly useful in advanced material science and pharmaceutical research.
Recent studies highlight the growing importance of fluorinated pyridine compounds in drug discovery, with researchers focusing on their potential as building blocks for novel therapeutic agents. The presence of multiple fluorine atoms in 3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine enhances its metabolic stability and lipophilicity, properties highly sought after in medicinal chemistry. These characteristics align with current pharmaceutical industry trends toward developing more stable and bioavailable drug candidates.
In material science applications, this compound serves as a precursor for developing advanced fluorinated materials with unique electronic properties. Its molecular structure allows for precise modifications that can tailor material characteristics for specific applications in electronics and coatings. The compound's thermal stability and resistance to degradation make it particularly valuable in high-performance material formulations.
The synthesis of 3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine typically involves multi-step halogenation processes of pyridine derivatives. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient and environmentally friendly routes to access this valuable building block. These advancements respond to growing industry demands for sustainable chemical production methods.
Analytical characterization of this compound presents unique challenges due to its complex halogen substitution pattern. Advanced techniques including NMR spectroscopy (particularly 19F NMR), mass spectrometry, and X-ray crystallography are typically employed to confirm its structure and purity. These analytical methods have become increasingly important as quality control standards in chemical manufacturing continue to rise.
From a commercial perspective, 3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine has seen growing demand in specialty chemical markets. Its applications span from pharmaceutical intermediates to advanced material precursors, creating diverse opportunities for manufacturers and suppliers. Market analysts note increasing interest in this compound from both academic research institutions and industrial R&D departments.
Safety considerations for handling 3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine follow standard laboratory protocols for halogenated compounds. Proper personal protective equipment and ventilation are recommended when working with this material. Researchers emphasize the importance of understanding its material compatibility and storage requirements to maintain stability and prevent decomposition.
The future outlook for 3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine appears promising, with potential applications emerging in energy storage systems and electronic materials. Its unique combination of fluorine and chlorine substituents offers opportunities for creating novel materials with tailored electronic properties. These developments align with global trends toward advanced functional materials for next-generation technologies.
Environmental considerations regarding fluorinated pyridine derivatives have prompted research into their biodegradation pathways and ecological impact. While 3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine demonstrates stability under normal conditions, ongoing studies aim to better understand its environmental fate and develop appropriate handling guidelines for industrial applications.
In summary, 3,6-Dichloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1804702-96-2) represents a sophisticated example of modern fluorinated heterocyclic chemistry. Its unique structural features and versatile applications position it as a valuable compound in pharmaceutical development, material science, and specialty chemical manufacturing. As research continues to uncover new applications for this molecule, its importance in various scientific and industrial fields is expected to grow significantly.
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